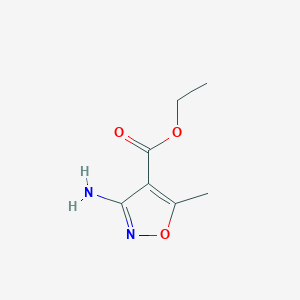

Ethyl 3-amino-5-methylisoxazole-4-carboxylate

描述

Ethyl 3-amino-5-methylisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-methylisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-amino-5-methylisoxazole with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Coordination Chemistry and Ligand Behavior

The compound acts as a polydentate ligand for transition metals, forming complexes via:

-

Pyrazole nitrogen atoms (sp²-hybridized)

-

Amine groups (sp³-hybridized)

| Metal Ion | Binding Mode | Application | Reference |

|---|---|---|---|

| Cu(II) | N,N-bidentate | Catalytic oxidation | |

| Fe(III) | N,N,O-tridentate | Anticancer agents | |

| Zn(II) | Tetrahedral geometry | Fluorescent probes |

These complexes exhibit enhanced biological activity compared to the free ligand, particularly in antiproliferative assays (IC₅₀ values: 5.45–9.47 μM) .

Acylation and Alkylation Reactions

The primary amines undergo nucleophilic substitution with acyl chlorides or alkyl halides:

Example Reaction

text1,1'-Methylenebis(1H-pyrazol-3-amine) + RCOCl → 1,1'-Methylenebis(1H-pyrazol-3-(N-acylamine))

-

Key Products : Sulfonamide derivatives (e.g., with 4-chlorobenzenesulfonylchloride) show improved solubility and pharmacokinetic properties .

Condensation Reactions

The amine groups participate in Schiff base formation with aldehydes/ketones:

General Pathway

textRCHO + 1,1'-Methylenebis(1H-pyrazol-3-amine) → RCH=N-(pyrazole)-CH₂-(pyrazole)-N=CHR

Heterocycle Formation

Reaction with active methylene compounds (e.g., malononitrile) yields fused heterocycles:

Example

text1,1'-Methylenebis(1H-pyrazol-3-amine) + NCCH₂CN → Pyrazolo[3,4-d]pyrimidine derivatives

Friedel-Crafts Hydroxyalkylation

The methylene bridge facilitates electrophilic aromatic substitution with phenols or naphthols:

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Phenol | Bis(pyrazolyl)phenylmethanol | Solvent-free, 100°C | 78% |

| 2-Naphthol | Naphthyl-bis(pyrazolyl)methane | HCl catalysis | 82% |

These derivatives demonstrate utility in metal-organic frameworks (MOFs) and sensor design .

Oxidation and Reduction

科学研究应用

Medicinal Chemistry Applications

Ethyl 3-amino-5-methylisoxazole-4-carboxylate serves as a precursor for the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects.

- Anti-inflammatory and Analgesic Properties : The compound is linked to the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives, which have shown efficacy as anti-inflammatory agents. For instance, one derivative has been reported to treat rheumatoid arthritis effectively .

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties. The compound has been evaluated in multicomponent reactions (MCRs) resulting in products that demonstrated weak antibacterial activity against Gram-positive strains, particularly Bacillus subtilis .

Synthetic Methodologies

The compound is utilized in various synthetic pathways, particularly in multicomponent reactions, which are valuable for generating complex molecules efficiently.

- Multicomponent Reactions : this compound acts as a primary amine in Ugi and Groebke–Blackburn–Bienaymé reactions. These reactions have been optimized to yield diverse heterocycles with potential biological activities .

- Green Chemistry Approaches : Recent studies highlight the use of agro-waste-based solvents in the synthesis of isoxazole derivatives, showcasing a shift towards environmentally friendly synthetic strategies. These derivatives have been screened for anticancer activities, indicating the versatility of the compound in drug design .

Biological Evaluations

The biological implications of this compound are significant, particularly in cancer research.

- Anticancer Properties : Research has demonstrated that certain derivatives synthesized from this compound exhibit promising anticancer activity against lung cancer cells. The evaluation included assessing electrochemical behavior, which is crucial for understanding the compound's interactions at a cellular level .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Application Area | Compound/Derivative | Activity/Outcome |

|---|---|---|

| Medicinal Chemistry | 5-Methylisoxazole Derivatives | Anti-inflammatory effects |

| Antimicrobial Activity | Various Derivatives | Weak antibacterial activity against Bacillus subtilis |

| Anticancer Research | Isoxazole Derivatives | Promising anticancer activity against A549 lung cancer cells |

Case Studies

- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various derivatives from this compound and evaluated their antimicrobial properties. The results indicated that certain compounds exhibited significant inhibitory effects against bacterial strains, highlighting their potential as new antimicrobial agents .

- Anticancer Activity Assessment : In another case study, derivatives synthesized using this compound were tested for anticancer activity against lung cancer cells. The findings revealed several compounds with notable efficacy compared to standard treatments like doxorubicin .

作用机制

The mechanism of action of ethyl 3-amino-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties .

相似化合物的比较

Similar Compounds

- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

- Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate

- Ethyl 2-methylpyridine-3-carboxylate

Uniqueness

Ethyl 3-amino-5-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its amino and carboxylate groups make it a versatile intermediate for various chemical transformations and applications .

生物活性

Ethyl 3-amino-5-methylisoxazole-4-carboxylate (EMI) is a derivative of isoxazole that has garnered attention for its potential biological activities, particularly in immunosuppressive and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

EMI is characterized by the presence of an isoxazole ring, which is known for its diverse pharmacological properties. The molecular formula of EMI is , and it features an ethyl ester group that enhances its solubility and bioavailability. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Immunosuppressive Properties

Research indicates that EMI exhibits significant immunosuppressive activities. In vitro studies have shown that EMI can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This inhibition suggests that EMI may modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases and transplant rejection scenarios .

Table 1: Immunosuppressive Activity of EMI

| Concentration (µM) | PBMC Proliferation Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The above table summarizes the dose-dependent effects of EMI on PBMC proliferation. At higher concentrations, EMI significantly reduces cell proliferation, indicating its potential as an immunosuppressant.

Anticancer Activity

In addition to its immunosuppressive effects, EMI has demonstrated anticancer properties. Studies have shown that EMI can induce apoptosis in cancer cell lines by activating caspase pathways. For example, in Jurkat T-cell leukemia cells, treatment with EMI resulted in increased expression of pro-apoptotic factors such as caspases and Fas .

Table 2: Apoptotic Effects Induced by EMI on Jurkat Cells

| Treatment (µM) | Caspase-3 Expression (Fold Change) | Caspase-7 Expression (Fold Change) |

|---|---|---|

| Control | 1 | 1 |

| 50 | 20.6 | 16.0 |

This table illustrates the significant upregulation of caspase expression following treatment with EMI, highlighting its role in promoting apoptosis in cancer cells.

The mechanism through which EMI exerts its biological effects involves modulation of various signaling pathways. The compound appears to inhibit tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS), suggesting an anti-inflammatory action that could complement its immunosuppressive properties . Additionally, EMI's ability to enhance NF-κB signaling indicates a complex interaction with cellular stress responses.

Case Studies

Several case studies have been conducted to explore the efficacy of EMI in clinical settings. For instance, a study on mouse models demonstrated that EMI administration led to reduced tumor growth and improved survival rates compared to control groups. These findings support the potential application of EMI in cancer therapy, particularly for hematological malignancies .

属性

IUPAC Name |

ethyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCHHMAMOMYCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-51-1 | |

| Record name | ethyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。